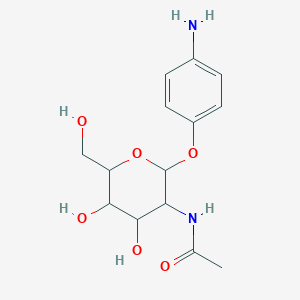

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

説明

BenchChem offers high-quality 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H20N2O6 |

|---|---|

分子量 |

312.32 g/mol |

IUPAC名 |

N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18) |

InChIキー |

RWZITXGZJXXMRL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |

製品の起源 |

United States |

Solubility profile of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside in organic solvents

Solubility Profile and Application Guide for 4-Aminophenyl 2-Acetamido-2-deoxy- β -D-glucopyranoside

Executive Summary

4-Aminophenyl 2-acetamido-2-deoxy- β -D-glucopyranoside (CAS 34150-36-2), frequently abbreviated as p AP-GlcNAc, is a highly specialized synthetic glycoside. It is extensively utilized in glycobiology and enzymology as an acceptor substrate for glycosyltransferases—such as human β 1,4-galactosyltransferase[1]—and as a cleavage substrate for β -N-acetylhexosaminidases and O-GlcNAcase. The molecule features a reactive primary amine on the aglycone, allowing for chemoenzymatic synthesis of neoglycoconjugates (e.g., coupling to Bovine Serum Albumin or biotinylation tags)[2]. Understanding its solvation thermodynamics is critical for designing robust, reproducible enzymatic assays without introducing solvent-induced artifacts.

Molecular Thermodynamics of Solvation

The solubility behavior of p AP-GlcNAc is dictated by its amphiphilic structural dichotomy:

-

The GlcNAc Moiety: Highly polar, containing three hydroxyl groups, a pyranose oxygen, and an N-acetyl group. This region acts as a dense network of hydrogen-bond donors and acceptors, driving strong intermolecular crystal lattice energy in the solid state.

-

The 4-Aminophenyl Aglycone: Hydrophobic and aromatic, though slightly polarized by the primary amine. This moiety restricts solubility in purely aqueous environments compared to free N-acetylglucosamine, while completely preventing dissolution in non-polar organic solvents.

To dissolve this compound effectively, a solvent must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the sugar's intermolecular lattice, without relying solely on hydrophobic interactions.

Empirical Solubility Profile in Organic Solvents

The quantitative solubility profile of p AP-GlcNAc dictates the selection of carrier solvents for stock preparation. Polar aprotic solvents yield the highest solubility by acting as powerful hydrogen-bond acceptors.

| Solvent | Solubility Class | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| DMSO | Excellent | > 50.0 | Strong H-bond acceptor; rapidly disrupts the sugar lattice without degrading the glycosidic bond. |

| DMF | Excellent | > 50.0 | High dielectric constant; effectively solvates both the polar sugar and the aromatic ring. |

| Methanol | Good | 10.0 - 20.0 | Polar protic; forms competitive H-bonds but is less efficient at solvating the aromatic aglycone. |

| Ethanol | Moderate | 5.0 - 10.0 | Lower dielectric constant than methanol; reduced capacity to break the carbohydrate crystal lattice. |

| Acetonitrile | Poor | < 1.0 | Lacks sufficient H-bond donating/accepting capability to solvate the multiple hydroxyl groups. |

| Hexane / DCM | Insoluble | ~ 0.0 | Completely non-polar; thermodynamically incapable of interacting with the highly polar GlcNAc moiety. |

Systems-Level Mechanistic Visualization

In typical in vitro applications, p AP-GlcNAc is dissolved in an organic carrier (like DMSO) and introduced into an aqueous enzymatic system. Below is the logical flow of its utilization as an acceptor substrate in a β 1,4-Galactosyltransferase ( β 4GalT1) assay[1].

Fig 1. Enzymatic transfer of galactose to the 4-Aminophenyl GlcNAc acceptor substrate.

Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of a 100 mM Master Stock in DMSO

Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is chosen because it prevents spontaneous hydrolysis of the glycosidic bond while completely solvating the molecule.

-

Weighing: Accurately weigh 31.23 mg of p AP-GlcNAc powder (MW = 312.32 g/mol ) into a sterile, amber microcentrifuge tube. Note: The amber tube prevents photo-oxidation of the primary amine, which can lead to spontaneous polymerization and batch browning.

-

Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Agitation: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at 25°C for 2 minutes to disrupt any remaining micro-crystals.

-

Self-Validation (Optical Clearance): Transfer 100 μ L to a quartz cuvette and measure absorbance at 600 nm (using pure DMSO as a blank). An OD600<0.005 confirms a true solution. Any higher value indicates Rayleigh scattering from undissolved micro-particulates, requiring further sonication.

-

Storage: Aliquot into 50 μ L volumes and store at -20°C.

Protocol B: Aqueous Integration for Enzymatic Assays

Causality: Direct addition of dry p AP-GlcNAc powder to aqueous buffers often results in localized saturation and incomplete dissolution. Using the DMSO master stock ensures uniform distribution.

-

Equilibration: Thaw a 50 μ L aliquot of the 100 mM DMSO stock to room temperature.

-

Dilution: Slowly pipette the required volume of the DMSO stock into the aqueous reaction buffer (e.g., 50 mM HEPES, pH 7.4) while maintaining continuous vortexing.

-

Solvent Limitation: Ensure the final concentration of DMSO in the assay does not exceed 5% (v/v). Causality: Organic solvent concentrations >5% strip the essential hydration shell from enzymes like β 4GalT1 or O-GlcNAcase, leading to protein denaturation and artifactual loss of catalytic activity.

-

Self-Validation (Crash-Out Check): Following dilution, centrifuge the assay buffer at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible white pellet validates that the substrate has remained fully soluble in the aqueous phase and is ready for enzyme addition.

References

-

Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases. Source: ChemBioChem / PubMed. URL:[Link]

-

Rational Design, Synthesis, and Characterization of Novel Inhibitors for Human β 1,4-Galactosyltransferase. Source: Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

-

Information on EC 3.2.1.169 - protein O-GlcNAcase. Source: BRENDA Enzyme Database. URL:[Link]

Thermal Stability of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside in Aqueous Solutions: A Methodological and Mechanistic Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a vital molecule used as a synthetic intermediate and a substrate in various biochemical assays. Its stability in aqueous solutions is a critical parameter that dictates its storage, handling, and application in research and pharmaceutical development. This guide provides a comprehensive framework for evaluating the thermal stability of this N-acetylglucosamine derivative. We will explore the principles of glycosidic bond hydrolysis, present a detailed strategy for conducting forced degradation studies in line with regulatory expectations, and provide robust, step-by-step protocols for experimental execution and analysis. The causality behind experimental design, the establishment of a stability-indicating analytical method, and the elucidation of potential degradation pathways are discussed to ensure a scientifically sound investigation.

Introduction: The Significance of Stability

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (pAP-β-GlcNAc) is a glycoside composed of an N-acetylglucosamine (GlcNAc) sugar moiety linked to a 4-aminophenol aglycone via a β-glycosidic bond.[1][2] This compound serves as a crucial substrate for N-acetyl-β-D-hexosaminidases and is used in the synthesis of neo-glycoconjugates for immunological studies.[3][4] The integrity of this molecule in aqueous media is paramount; degradation can lead to inaccurate enzymatic assay results, compromised purity of synthesized products, and unreliable data in preclinical development.

Understanding the molecule's degradation profile under various stress conditions—particularly temperature and pH—is a foundational requirement for its effective use. This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to perform a thorough thermal stability assessment.

Foundational Chemistry: Understanding Glycoside Lability

The stability of pAP-β-GlcNAc in water is primarily governed by the susceptibility of its O-glycosidic bond to hydrolysis. This bond connects the anomeric carbon (C1) of the GlcNAc ring to the oxygen atom of the 4-aminophenol aglycone.

-

Acid-Catalyzed Hydrolysis : This is the most common degradation pathway for glycosides.[5] In an acidic medium, a proton (H+) attacks the glycosidic oxygen, making the aglycone (4-aminophenol) a better leaving group. A subsequent nucleophilic attack by a water molecule at the anomeric carbon cleaves the bond, resulting in the release of the free sugar (GlcNAc) and the aglycone. The reaction rate is highly dependent on the pH and temperature.

-

Base-Catalyzed Hydrolysis : While O-glycosidic bonds are generally more stable under basic conditions compared to acidic ones, degradation can still occur, particularly at elevated temperatures.[5] The mechanism is more complex and can involve neighboring group participation or elimination reactions, although direct hydrolysis is less common for simple glycosides. For pAP-β-GlcNAc, the stability of the acetamido group should also be considered under strong basic conditions.

-

Neutral Hydrolysis (Solvolysis) : In neutral water, hydrolysis can still proceed, albeit at a much slower rate than under acidic or basic catalysis.[6] Elevated temperatures significantly accelerate this process.

The primary objective of a stability study is to quantify the rate of degradation under these different conditions and identify the resulting products.

Strategic Approach: Designing a Forced Degradation Study

Forced degradation, or stress testing, is the cornerstone of stability evaluation.[7][8] By intentionally exposing an aqueous solution of pAP-β-GlcNAc to conditions more severe than its expected storage or use, we can rapidly identify likely degradation products and degradation pathways.[6] This approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH) for pharmaceutical compounds.[7] A well-designed study aims for a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[9]

The logical workflow for such a study is outlined below.

Caption: Workflow for a forced degradation study.

Experimental Protocols: A Self-Validating System

The trustworthiness of a stability study hinges on the quality of its protocols. The following sections detail the necessary steps, with an emphasis on the rationale behind each choice.

Protocol: Preparation of Stressed Samples

This protocol describes the setup for hydrolytic and thermal stress testing.

Objective: To generate samples of pAP-β-GlcNAc degraded under controlled acidic, neutral, and basic aqueous conditions at various temperatures.

Materials:

-

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (high purity)[2]

-

HPLC-grade water

-

Hydrochloric acid (HCl), 1.0 M solution

-

Sodium hydroxide (NaOH), 1.0 M solution

-

Volumetric flasks (Class A)

-

Thermostatically controlled water baths or ovens

-

pH meter

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve pAP-β-GlcNAc in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

-

Prepare Stress Solutions:

-

Acid Hydrolysis: Transfer an aliquot of the stock solution into a volumetric flask. Add 1.0 M HCl to reach a final acid concentration of 0.1 M and dilute to volume with water. The final drug concentration should be around 0.1-0.5 mg/mL.

-

Base Hydrolysis: Repeat the process using 1.0 M NaOH to achieve a final base concentration of 0.1 M.[9]

-

Neutral Hydrolysis: Dilute an aliquot of the stock solution with only HPLC-grade water.[6]

-

-

Incubation:

-

Dispense aliquots of each of the three stress solutions into sealed vials.

-

Place sets of vials in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, and 80°C).

-

Prepare a control sample for each condition to be stored at a low temperature (e.g., 4°C) to serve as the time-zero (t=0) reference.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove one vial from each temperature/condition.

-

Immediately quench the reaction by placing the vial in an ice bath.

-

For the acid and base samples, neutralize them to approximately pH 7 using an equimolar amount of NaOH or HCl, respectively. This prevents further degradation during analysis.

-

Dilute the samples as needed with the mobile phase for HPLC analysis.

-

Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[10][11] Its development is a critical prerequisite for the study.

Objective: To develop an RP-HPLC method capable of separating pAP-β-GlcNAc from all potential degradation products.

Instrumentation & Columns:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[10]

-

Analytical Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice for this type of polar molecule.[12]

Method Development Parameters:

-

Mobile Phase Selection:

-

Start with a simple gradient of water (A) and acetonitrile or methanol (B).

-

To improve peak shape and resolution, especially for the amine-containing parent and aglycone, use a buffer or pH modifier. A volatile buffer like ammonium acetate or formate (e.g., 10-20 mM) adjusted to a slightly acidic pH (e.g., pH 4-6) is a good starting point.

-

-

Gradient Elution:

-

A gradient is likely necessary to elute the polar sugar-based degradants early while retaining and resolving the more hydrophobic parent compound and aglycone.

-

Example Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

-

-

Detection Wavelength:

-

Using the PDA detector, scan the pAP-β-GlcNAc standard to determine its UV absorbance maximum. The aminophenyl group should provide strong chromophores. The optimal wavelength will likely be in the 230-280 nm range.

-

-

Optimization & Validation:

-

Inject a mixture of stressed samples (acid, base, and neutral) to create a cocktail of degradants.

-

Adjust the gradient and mobile phase pH to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.[12]

-

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[8]

-

Anticipated Results: Degradation Pathways and Data

Based on the chemical structure of pAP-β-GlcNAc, the primary degradation pathway under thermal and hydrolytic stress is the cleavage of the glycosidic bond.

Caption: Proposed primary degradation pathway of pAP-β-GlcNAc.

Data Interpretation & Presentation

The HPLC analysis of the time-point samples will generate chromatograms showing a decrease in the peak area of the parent compound and the appearance and growth of new peaks corresponding to degradation products.

The percentage of the remaining pAP-β-GlcNAc can be calculated as:

% Remaining = (Area_sample / Area_control) * 100

Where Area_sample is the peak area of the parent compound in the stressed sample and Area_control is the peak area in the t=0 sample.

The results should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Example Data Summary for Thermal Stability of pAP-β-GlcNAc

| Stress Condition | Temperature (°C) | Time (hours) | % pAP-β-GlcNAc Remaining | Major Degradant Peaks (Retention Time) |

| 0.1 M HCl | 60 | 0 | 100.0 | - |

| 4 | 85.2 | Peak 1 (t_R = 3.5 min), Peak 2 (t_R = 7.1 min) | ||

| 8 | 71.5 | Peak 1 (t_R = 3.5 min), Peak 2 (t_R = 7.1 min) | ||

| 24 | 45.8 | Peak 1 (t_R = 3.5 min), Peak 2 (t_R = 7.1 min) | ||

| 0.1 M HCl | 80 | 0 | 100.0 | - |

| 2 | 65.1 | Peak 1 (t_R = 3.5 min), Peak 2 (t_R = 7.1 min) | ||

| 4 | 42.3 | Peak 1 (t_R = 3.5 min), Peak 2 (t_R = 7.1 min) | ||

| Neutral (Water) | 80 | 0 | 100.0 | - |

| 8 | 97.6 | Minor peaks observed | ||

| 24 | 92.3 | Minor peaks observed | ||

| 0.1 M NaOH | 60 | 0 | 100.0 | - |

| 8 | 95.4 | Minor peaks observed | ||

| 24 | 88.7 | Minor peaks observed |

This is hypothetical data for illustrative purposes.

Practical Implications and Recommendations

The data gathered from this study will provide critical insights:

-

Storage Conditions: The results will define the optimal pH range and temperature limits for storing aqueous solutions of pAP-β-GlcNAc to maintain its purity and potency. For example, if significant degradation is observed at 40°C in a neutral solution over 24 hours, long-term storage at room temperature would be inadvisable.

-

Formulation Development: For applications requiring the compound to be in solution for extended periods (e.g., in diagnostic kits), the stability data will guide the selection of appropriate buffer systems (pH) and the inclusion of potential stabilizing agents.

-

Analytical Method Lifespan: Understanding the stability of the compound in the analytical diluent is crucial. If degradation occurs in the mobile phase or diluent, sample analysis must be performed within a validated time frame.

Based on the general chemistry of glycosides, it is anticipated that pAP-β-GlcNAc will exhibit the greatest instability in acidic conditions and the highest stability in a slightly basic to neutral pH range at refrigerated temperatures (2-8°C).

Conclusion

A thorough investigation into the thermal stability of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside in aqueous solutions is not merely an academic exercise but a fundamental requirement for its reliable application. By employing a systematic approach grounded in forced degradation principles and utilizing robust, stability-indicating analytical methods, researchers can precisely define the compound's stability profile. This knowledge empowers scientists and drug developers to control for degradation, ensuring the accuracy, reproducibility, and integrity of their work, from basic research to the development of novel therapeutics and diagnostics.

References

- Indian Journal of Pharmaceutical Sciences. Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography.

- Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality.

- Jurnal Teknologi. Degradation study of stevioside using RP-HPLC and ESI-MS/MS. Published April 30, 2018.

- Santa Cruz Biotechnology. 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside.

- United States Biological. 002465 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside CAS: 14419-59-1.

- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published February 15, 2026.

- Broughton Laboratories. A practical guide to forced degradation and stability studies for drug substances.

- Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Published April 15, 2020.

- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020.

- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl].

- Wikipedia. N-acetyl-β-d-glucosaminidase. Last updated [check source for date].

- PubMed. Inactivation kinetics of beta-N-acetyl-D-glucosaminidase from prawn (Penaeus vannamei) in dioxane solution. Published December 15, 2004.

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

- 4. Inactivation kinetics of beta-N-acetyl-D-glucosaminidase from prawn (Penaeus vannamei) in dioxane solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjfas.utm.my [mjfas.utm.my]

- 6. ijpsonline.com [ijpsonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. onyxipca.com [onyxipca.com]

- 9. jddtonline.info [jddtonline.info]

- 10. japsonline.com [japsonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. applications.emro.who.int [applications.emro.who.int]

The Role of 4-Aminophenyl N-acetyl-beta-D-glucosaminide in Glycobiology: A Technical Guide to Neoglycoconjugates and Enzymatic Profiling

Executive Summary

In the rapidly evolving field of glycobiology, the transition from studying simple monosaccharides to complex, multivalent carbohydrate-protein interactions requires specialized molecular tools. 4-Aminophenyl N-acetyl-beta-D-glucosaminide (often abbreviated as p-aminophenyl-GlcNAc) serves as a premier bifunctional probe in this domain. By combining a biologically active beta-D-GlcNAc moiety with a highly reactive para-aminophenyl aglycone, this molecule bridges synthetic carbohydrate chemistry and functional glycobiology. This whitepaper explores the physicochemical rationale behind its use, its critical applications in receptor biology and enzymology, and provides self-validating protocols for its implementation in the laboratory.

Chemical Architecture and Bioconjugation Mechanics

The inherent challenge in studying carbohydrate-binding proteins (lectins) is their characteristically low monovalent binding affinity (typically in the millimolar range). To achieve biologically relevant avidity, carbohydrates must be presented in a multivalent format.

4-Aminophenyl-GlcNAc is engineered specifically to solve this problem. The primary arylamine on the phenyl ring acts as a bioorthogonal handle that can be readily functionalized without disrupting the stereochemistry of the GlcNAc ring. Through cross-linking agents like glutaraldehyde or conversion into an isothiocyanate, the arylamine facilitates highly efficient bioconjugation to the lysine residues of carrier proteins, such as Bovine Serum Albumin (BSA)[1]. This yields synthetic neoglycoproteins (e.g., BSA-GlcNAc) that mimic the dense glycosylation patterns found on natural cell surfaces.

Fig 1. Bioconjugation workflow for synthesizing multivalent BSA-GlcNAc neoglycoprotein probes.

Core Application I: Interrogating Carbohydrate-Binding Receptors

The multivalent probes generated from 4-aminophenyl-GlcNAc are indispensable for mapping cell-surface lectins and triggering receptor-mediated signaling cascades.

Sperm-Egg Interaction and the Acrosome Reaction

The mammalian fertilization cascade relies heavily on precise protein-carbohydrate recognition. Human spermatozoa express surface β -N-acetylglucosaminidases that act as receptors for GlcNAc residues present on the egg's zona pellucida[2]. To interrogate this interaction in vitro, researchers utilize multivalent BSA-GlcNAc probes. At concentrations of just 1 µg/mL, these synthetic constructs successfully mimic the zona pellucida, inducing a 3-fold stimulation of the acrosome reaction—a calcium-dependent exocytotic event critical for fertilization[2]. The specificity of this induction is proven by its complete inhibition in the presence of free GlcNAc or purified soluble β -N-acetylglucosaminidase[2].

Fig 2. Mechanism of BSA-GlcNAc induced acrosome reaction via sperm surface receptor clustering.

Bacterial Adhesin Mapping

Beyond mammalian systems, these neoglycoproteins are utilized to map the surface lectins of pathogenic bacteria. For instance, Staphylococcus saprophyticus exhibits strong agglutination in the presence of BSA-GlcNAc, revealing the presence of specific GlcNAc-binding adhesins on the bacterial cell envelope that mediate host tissue colonization[1].

Core Application II: Mechanistic Profiling of Glycosyltransferases and Hydrolases

4-Aminophenyl-GlcNAc and its derivatives are highly defined substrates used to decode the catalytic mechanisms of key glycobiology enzymes.

O-GlcNAcase (OGA) Catalytic Mapping

To study the catalytic mechanism of human O-GlcNAcase (a family 84 glycoside hydrolase responsible for removing intracellular O-GlcNAc modifications), researchers N-acetylate the arylamine to form N-acetyl-4-aminophenyl-GlcNAc (pNHAcP-GlcNAc)[3]. This modification creates a substrate with a tailored leaving group (N-acetyl-4-aminophenol, or paracetamol). By measuring the hydrolytic release of this leaving group, structural biologists mapped the pH-activity profile of OGA, unambiguously identifying Asp174 and Asp175 as the critical catalytic dyad responsible for polarizing the 2-acetamido group and providing general acid/base catalysis[3].

Galactosyltransferase Acceptor Assays

In synthetic glycobiology, BSA-(GlcNAc)n neoglycoproteins serve as highly defined acceptor substrates for human recombinant galactosyltransferases, such as β 3Gal-T5 and β 4Gal-T1[4]. When paired with engineered donor substrates like UDP-6-biotinyl-Gal, these enzymes transfer the biotinylated galactose directly onto the GlcNAc residues of the neoglycoprotein. This chemoenzymatic workflow enables the ultra-sensitive detection of glycosyltransferase activity, achieving detection limits as low as 1 pmol in microtiter plate assays[4].

Self-Validating Experimental Protocols

Protocol A: Synthesis and Validation of Multivalent BSA-GlcNAc Probes

Causality Focus: Reductive amination ensures stable covalent linkages without cross-linking unreacted aldehydes, while MS validation guarantees the avidity required for biological assays.

-

Activation: Dissolve 10 mg of BSA in 1 mL of 0.1 M sodium phosphate buffer (pH 7.4). Add 20 mg of 4-aminophenyl-GlcNAc.

-

Cross-linking: Slowly add 25 µL of 25% glutaraldehyde solution dropwise while stirring. Incubate for 2 hours at room temperature. (The glutaraldehyde forms Schiff bases with both the arylamine of the sugar and the ϵ -amines of BSA lysines).

-

Reduction: Add 10 mg of Sodium cyanoborohydride (NaCNBH 3 ) and incubate overnight at 4°C. (NaCNBH 3 selectively reduces the unstable Schiff bases to stable secondary amines without reducing unreacted aldehydes at neutral pH).

-

Purification: Dialyze the mixture extensively against PBS (pH 7.4) using a 10 kDa MWCO membrane to remove unreacted sugar and crosslinker.

-

System Validation (MALDI-TOF MS): Analyze the purified BSA-GlcNAc alongside native BSA using MALDI-TOF Mass Spectrometry. Calculate the mass shift to determine the exact valency (typically 15–25 GlcNAc residues per BSA molecule). If the mass shift is absent, the reductive amination failed.

Protocol B: Continuous O-GlcNAcase Kinetic Assay

Causality Focus: Utilizing a highly specific inhibitor as a negative control ensures the observed hydrolysis is strictly OGA-dependent.

-

Substrate Preparation: Dissolve N-acetyl-4-aminophenyl-GlcNAc in 50 mM sodium phosphate buffer (pH 6.5) to create a substrate dilution series (0.1 mM to 5 mM).

-

Enzyme Reaction: Add 10 nM of purified recombinant human O-GlcNAcase to 100 µL of each substrate concentration at 37°C.

-

Detection: Monitor the release of N-acetyl-4-aminophenol continuously via HPLC-UV at 245 nm, or by quenching aliquots in 0.2 M sodium carbonate (pH 10) for endpoint analysis.

-

System Validation (Orthogonal Control): Run a parallel reaction spiked with 1 µM Thiamet-G. (Thiamet-G is a highly specific, transition-state analog inhibitor of O-GlcNAcase. Complete suppression of the UV signal in this well validates that the measured kinetics are exclusively due to OGA activity and not contaminating hexosaminidases).

Quantitative Data Summary

The table below summarizes the quantitative parameters extracted from key applications of 4-aminophenyl-GlcNAc and its derivatives:

| Application / Assay | Biological System | Substrate/Probe Concentration | Key Quantitative Outcome | Reference |

| Acrosome Reaction Induction | Human Spermatozoa | 1 µg/mL (BSA-GlcNAc) | 3-fold stimulation of exocytosis | Brandelli et al.[2] |

| Glycosyltransferase Acceptor | Human β 3Gal-T5 / β 4Gal-T1 | BSA-(GlcNAc) 17 | Detection limit: 1 pmol tagged GlcNAc | Bülter et al.[4] |

| O-GlcNAcase Hydrolysis | Human O-GlcNAcase (WT) | Concentration gradient | Validated Asp174/Asp175 catalytic dyad | Cetinbaş et al.[3] |

| Bacterial Agglutination | Staphylococcus saprophyticus | 50 µg/mL (BSA-GlcNAc) | Visible agglutination via surface adhesins | PubMed Data[1] |

References

-

Brandelli, A., Miranda, P. V., & Tezon, J. G. "Participation of glycosylated residues in the human sperm acrosome reaction: possible role of N-acetylglucosaminidase." Biochimica et Biophysica Acta (BBA). 2

-

Cetinbaş, N., Macauley, M. S., Stubbs, K. A., Drapala, R., & Vocadlo, D. J. "Identification of Asp174 and Asp175 as the Key Catalytic Residues of Human O-GlcNAcase by Functional Analysis of Site-Directed Mutants." Biochemistry.3

-

Bülter, T., Schumacher, T., Namdjou, D. J., & Elling, L. "Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases." ChemBioChem. 4

-

"Agglutination of Staphylococcus saprophyticus: a structural and cytochemical study." PubMed. 1

Sources

- 1. Agglutination of Staphylococcus saprophyticus: a structural and cytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Participation of glycosylated residues in the human sperm acrosome reaction: possible role of N-acetylglucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Asp174 and Asp175 as the key catalytic residues of human O-GlcNAcase by functional analysis of site-directed mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for beta-N-acetylglucosaminidase assay using 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Introduction: The Clinical and Research Significance of β-N-acetylglucosaminidase

β-N-acetylglucosaminidase (NAG), also known as β-hexosaminidase, is a lysosomal glycoside hydrolase crucial for cellular homeostasis.[1] This enzyme catalyzes the hydrolysis of terminal N-acetyl-β-D-glucosamine (GlcNAc) and N-acetyl-β-D-galactosamine (GalNAc) residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and glycosaminoglycans.[2] In humans, NAG exists in several isoenzyme forms, primarily Hexosaminidase A (Hex A, an αβ heterodimer) and Hexosaminidase B (Hex B, a ββ homodimer).[1][3]

The clinical relevance of NAG is profound. Deficiencies in Hex A activity, often resulting from mutations in the HEXA gene, lead to the accumulation of GM2 ganglioside in neuronal lysosomes, causing devastating neurodegenerative disorders like Tay-Sachs disease.[1][4][5] Conversely, elevated levels of NAG in urine are a well-established biomarker for renal tubular damage, as the enzyme is released from injured proximal tubule cells.[6] Its measurement is therefore valuable in monitoring kidney injury from nephrotoxic drugs, ischemia, or diabetic nephropathy.[6] In research, quantifying NAG activity is essential for studying lysosomal function, glycobiology, and the pathogenesis of lysosomal storage diseases.

This application note provides a detailed protocol for the quantitative determination of NAG activity using the chromogenic substrate 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside.

Principle of the Assay

This assay employs a two-step enzymatic and chemical reaction to quantify NAG activity.

-

Enzymatic Hydrolysis: In the first step, β-N-acetylglucosaminidase present in the sample hydrolyzes the substrate, 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (pAP-GlcNAc), at an optimal acidic pH. This enzymatic cleavage releases two products: N-acetyl-D-glucosamine and 4-aminophenol (p-aminophenol).

-

Colorimetric Detection: The reaction is terminated by the addition of a basic stop solution. This significant increase in pH serves two purposes: it denatures the enzyme to halt the reaction and, critically, it facilitates the development of a colored product from the liberated 4-aminophenol. While 4-aminophenol itself can be detected electrochemically or by HPLC, a simpler colorimetric approach is often used where it reacts with other reagents to form a stable chromophore.[7][8][9][10] For this protocol, we will focus on a direct spectrophotometric measurement, noting that the sensitivity can be enhanced by subsequent chemical derivatization if required. The absorbance of the resulting solution is measured, and the amount of 4-aminophenol produced is directly proportional to the NAG activity in the sample.

The overall workflow is depicted in the diagram below.

Caption: General workflow for the colorimetric NAG assay.

Materials and Reagents

Equipment

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

37°C incubator or water bath

-

96-well flat-bottom microplates

-

Multichannel and single-channel pipettes

-

Reagent reservoirs

-

Vortex mixer

Reagents

-

4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (Substrate) (MW: 312.32 g/mol )[11]

-

4-Aminophenol (Standard)

-

Citric Acid

-

Trisodium Citrate Dihydrate

-

Sodium Carbonate (Na₂CO₃)

-

Bovine Serum Albumin (BSA) (Optional, for enzyme stabilization)

-

Purified β-N-acetylglucosaminidase (e.g., from Jack Beans, for Positive Control)

-

Ultrapure Water

-

Biological Samples (e.g., cell lysates, tissue homogenates, urine)

Protocols

Reagent Preparation

-

NAG Assay Buffer (0.1 M Citrate Buffer, pH 4.5):

-

To prepare 100 mL, dissolve 1.05 g of Citric Acid and 1.47 g of Trisodium Citrate Dihydrate in ~90 mL of ultrapure water.[12][13]

-

Adjust the pH to 4.5 using 1M HCl or 1M NaOH.

-

Bring the final volume to 100 mL with ultrapure water.

-

Store at 4°C for up to 3 months.[13] Rationale: The optimal pH for lysosomal NAG activity is acidic, typically between 4.2 and 5.0, which mimics the lysosomal environment.[14][15]

-

-

Substrate Solution (10 mM):

-

Dissolve 31.23 mg of 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside in 10 mL of NAG Assay Buffer.

-

Prepare fresh before each experiment and protect from light. Rationale: The substrate can undergo slow, spontaneous hydrolysis over time, which would increase the background signal.[14]

-

-

Standard Stock Solution (10 mM 4-Aminophenol):

-

Dissolve 10.91 mg of 4-aminophenol in 10 mL of NAG Assay Buffer.

-

This stock can be stored at -20°C in small aliquots.

-

-

Stop Solution (0.5 M Sodium Carbonate):

-

Dissolve 5.3 g of Sodium Carbonate (Na₂CO₃) in 100 mL of ultrapure water.

-

Store at room temperature. Rationale: A high pH (>10) is required to stop the enzymatic reaction effectively and allow for color development.[14]

-

-

Positive Control:

-

Prepare a working solution of purified NAG enzyme in NAG Assay Buffer according to the manufacturer's instructions.

-

Sample Preparation

-

Urine: If samples are fresh, they can often be used directly.[14] For turbid samples, centrifuge at 2000 x g for 10 minutes to pellet debris and use the supernatant.[16]

-

Cell/Tissue Lysates: Homogenize cells or tissue in cold NAG Assay Buffer (e.g., 10-20 mg tissue per 200 µL buffer).[14] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Use the resulting supernatant for the assay.

-

Dilution: Samples with high expected activity should be diluted with NAG Assay Buffer to ensure the final reading falls within the linear range of the standard curve.

Assay Procedure (96-well Plate Format)

-

Prepare Standard Curve: Perform serial dilutions of the 10 mM 4-Aminophenol Standard Stock Solution with NAG Assay Buffer in microtubes to create standards ranging from 0 to 1000 µM. A typical dilution series is shown in the table below.

-

Set up the Microplate: Add reagents to the wells of a 96-well plate according to the table below. It is critical to include a "Sample Blank" for each sample to correct for any endogenous color in the sample itself.[6][14]

| Well Type | Reagent | Volume |

| Reagent Blank | NAG Assay Buffer | 50 µL |

| Standard | 4-Aminophenol Standards | 50 µL |

| Positive Control | Purified NAG Enzyme | 50 µL |

| Sample | Sample (e.g., urine, lysate) | 50 µL |

| Sample Blank | Sample (e.g., urine, lysate) | 50 µL |

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the Reaction:

-

To all wells EXCEPT the "Sample Blank" wells, add 50 µL of the 10 mM Substrate Solution.

-

To the "Sample Blank" wells, add 50 µL of NAG Assay Buffer (without substrate).

-

Mix the plate gently on a horizontal shaker or by pipetting.

-

-

Incubation: Incubate the plate at 37°C for 15-60 minutes.[14] The optimal time depends on the enzyme concentration in the samples and should be determined empirically to ensure the reaction remains in the linear range.

-

Stop the Reaction: Add 100 µL of Stop Solution to all wells. The color will develop immediately.

-

Read Absorbance: Measure the absorbance at 400-405 nm using a microplate reader.[6] Readings should be taken within 30 minutes.

Summary of Experimental Parameters

| Parameter | Value | Rationale/Notes |

| Wavelength | 400-405 nm | Absorbance maximum for the product. |

| Incubation Temperature | 37°C | Optimal temperature for mammalian enzyme activity.[16] |

| Incubation Time | 15-60 min | Must be optimized; ensure endpoint is within linear range. |

| Assay Buffer pH | 4.5 | Mimics the acidic environment of the lysosome for optimal activity.[14][15] |

| Final Well Volume | 200 µL | Standard volume for 96-well plate assays. |

| Plate Type | 96-well, flat-bottom | Ensures accurate spectrophotometric readings. |

Data Analysis

-

Correct for Blanks:

-

Subtract the absorbance of the Reagent Blank from all Standard, Positive Control, and Sample readings.

-

For each sample, subtract the absorbance of its corresponding Sample Blank from the corrected sample reading. This accounts for the sample's intrinsic color.[14]

-

-

Generate Standard Curve: Plot the corrected absorbance values for the 4-aminophenol standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.98).

-

Calculate Product Concentration: Use the equation from the standard curve to determine the concentration of 4-aminophenol ([Product]) generated in each sample well.

-

[Product] (µM) = (Corrected Sample Absorbance - y-intercept) / slope

-

-

Calculate Enzyme Activity: The activity of NAG is typically expressed in units per liter (U/L) or milliunits per milliliter (mU/mL), where one unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[6]

Activity (U/L) = ([Product] (µmol/L) / Incubation Time (min)) * Dilution Factor

Note: 1 µM = 1 µmol/L

Troubleshooting

| Issue | Potential Cause | Solution |

| High Reagent Blank | Spontaneous substrate hydrolysis. | Prepare Substrate Solution fresh before use and protect from light.[14] |

| Contamination of reagents. | Use fresh, high-purity water and sterile pipette tips. | |

| Low or No Activity | Incorrect buffer pH. | Verify the pH of the NAG Assay Buffer is 4.5. The enzyme is highly pH-sensitive.[14][15] |

| Inactive enzyme in sample. | Ensure proper sample storage (-20°C or -80°C). Avoid repeated freeze-thaw cycles. | |

| Presence of inhibitors in the sample. | Dilute the sample further to reduce inhibitor concentration. | |

| Non-linear Standard Curve | Pipetting errors. | Ensure accurate pipetting, especially during serial dilutions. |

| Reaching substrate saturation at high concentrations. | Use a narrower range of standards if necessary. | |

| High Sample-to-Sample Variability | Incomplete mixing. | Ensure the plate is mixed thoroughly after adding substrate and stop solution. |

| Inconsistent incubation timing. | Use a multichannel pipette to add substrate/stop solution quickly and consistently across samples. |

References

-

Small-volume voltammetric detection of 4-aminophenol with interdigitated array electrodes and its application to electrochemical enzyme immunoassay. Analytical Chemistry (ACS Publications). Available at: [Link]

-

N-Acetyl-glucosaminidase Assay Test kit. HaemoScan. Available at: [Link]

-

HEXA Disorders. GeneReviews® - NCBI Bookshelf. Available at: [Link]

-

Study on the enzymatic properties of N-acetyl-beta, D-glucosaminidase A (NAG A) from the tissue of renal cell carcinomas. PubMed. Available at: [Link]

-

Sodium Citrate Buffer: Applications & Antigen Retrieval. Boster Bio. Available at: [Link]

-

Hexosaminidase. Wikipedia. Available at: [Link]

-

Test Code LAB3165 Hexosaminidase Levels A+B. Seattle Children's Hospital. Available at: [Link]

-

T-188 | Enzyme. Nagase Diagnostics Co., Ltd. Available at: [Link]

-

Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients. PMC. Available at: [Link]

-

b-Hexosaminidase. Supra-Regional Assay Service. Available at: [Link]

-

Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe. NovoPro Bioscience Inc. Available at: [Link]

-

Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode. PMC. Available at: [Link]

-

HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. Available at: [Link]

-

Development of an enzyme-based assay for acetaminophen. PubMed. Available at: [Link]

-

A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol (2022). SciSpace. Available at: [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

Sources

- 1. Hexosaminidase - Wikipedia [en.wikipedia.org]

- 2. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. b-Hexosaminidase – Supra-Regional Assay Service [sas-centre.org]

- 4. HEXA Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hexosaminidase Levels A+B - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]

- 6. haemoscan.com [haemoscan.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Light triggered detection of aminophenyl phosphate with a quantum dot based enzyme electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. Development of an enzyme-based assay for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. [Study on the enzymatic properties of N-acetyl-beta, D-glucosaminidase A (NAG A) from the tissue of renal cell carcinomas: comparison of the enzymatic properties with those of normal renal tissues, with special regard to sugar-chain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Application Notes & Protocols: A Guide to the Synthesis of Complex Glycoconjugates Using 4-Aminophenyl N-acetyl-β-D-glucosaminide

Foundational Principles: The Strategic Role of 4-Aminophenyl N-acetyl-β-D-glucosaminide

Glycoconjugates, which are complex carbohydrates covalently linked to proteins or lipids, are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1][2] The synthesis of well-defined glycoconjugates is therefore a critical endeavor for researchers in glycobiology, drug development, and diagnostics. 4-Aminophenyl N-acetyl-β-D-glucosaminide (pAP-GlcNAc) serves as a uniquely versatile and strategic starting point for these syntheses.

The power of this molecule lies in its bifunctional nature. It possesses an N-acetyl-β-D-glucosaminide (GlcNAc) headgroup, a common monosaccharide in mammalian glycans, and a 4-aminophenyl (p-aminophenyl) aglycone tail. This aromatic amine is not merely a linker; it is a highly adaptable chemical handle that can be precisely modified for covalent attachment to a wide range of substrates, including proteins, lipids, and functionalized surfaces, to create so-called "neoglycoconjugates".[3][4]

Two primary strategic pathways leverage the pAP-GlcNAc scaffold:

-

Direct Conjugation : The aminophenyl group is chemically activated and directly coupled to a target molecule, presenting the single GlcNAc moiety.

-

Chemoenzymatic Elongation followed by Conjugation : The GlcNAc residue acts as a substrate (an acceptor) for specific glycosyltransferases, allowing for the enzymatic construction of a more complex oligosaccharide chain.[5][6] Once the desired glycan is assembled, the entire structure is then conjugated to a target via the aminophenyl handle. This chemoenzymatic approach offers unparalleled precision in building complex glycans under mild, controlled conditions.[6]

This guide provides detailed protocols for both approaches, emphasizing the rationale behind key experimental choices to ensure reproducible and validated outcomes.

Caption: Structure of pAP-GlcNAc highlighting its key functional regions.

Protocol I: Synthesis of a Neoglycoprotein via Diazotization

This method is a classic approach that converts the aromatic amine into a highly reactive diazonium salt. This electrophilic species readily couples to electron-rich amino acid residues on a protein, primarily tyrosine, but also histidine and lysine, forming stable azo bonds.

Expertise & Causality: The choice of diazotization is often dictated by its simplicity and the robust, chromophoric azo linkage it forms. However, the reaction must be performed under carefully controlled cold conditions (0–4°C). The diazonium salt is thermally unstable and can decompose, leading to side reactions and reduced conjugation efficiency. The alkaline pH required for the coupling step is crucial for deprotonating the phenolic group of tyrosine, rendering it sufficiently nucleophilic to attack the diazonium cation.

Experimental Protocol

-

Diazonium Salt Formation:

-

Dissolve 10 mg of 4-Aminophenyl N-acetyl-β-D-glucosaminide in 1 mL of 0.5 M HCl. Ensure complete dissolution.

-

Chill the solution to 0°C in an ice-water bath. Maintain this temperature for the entire activation step.

-

Prepare a fresh, cold solution of 1 M Sodium Nitrite (NaNO₂).

-

Add the NaNO₂ solution dropwise (approximately 7 µL for a 1.2 molar equivalent) to the stirring glycoside solution. A faint yellow color may appear.

-

Let the reaction proceed on ice for 15 minutes. The resulting solution contains the reactive diazonium salt.

-

-

Protein Preparation:

-

Dissolve the carrier protein (e.g., 20 mg of Bovine Serum Albumin, BSA) in 2 mL of cold 0.2 M borate buffer, pH 9.0.

-

Chill the protein solution to 0°C in an ice-water bath.

-

-

Conjugation Reaction:

-

While stirring the protein solution vigorously on ice, add the freshly prepared diazonium salt solution dropwise over 5 minutes.

-

A color change (typically to yellow or orange) indicates successful coupling.

-

Continue stirring the reaction mixture at 4°C for 4-6 hours or overnight.

-

-

Purification and Validation:

-

Transfer the reaction mixture to a dialysis membrane (e.g., 10 kDa MWCO).

-

Dialyze extensively against a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at 4°C with several buffer changes over 48 hours to remove unreacted glycoside and salts.

-

Confirm successful conjugation and estimate the glycan-to-protein ratio using MALDI-TOF mass spectrometry (observing a mass shift) or by UV-Vis spectroscopy, leveraging the absorbance of the newly formed azo bond.

-

Protocol II: Controlled Conjugation Using a Bifunctional Linker

To circumvent the sometimes harsh conditions of diazotization, a more controlled, two-step conjugation can be achieved using heterobifunctional linkers. Squaric acid diethyl ester is an excellent reagent for this purpose, reacting sequentially with the amine of the glycoside and then with amine groups (lysine residues) on the protein.[3]

Expertise & Causality: This method offers superior control and milder reaction conditions, preserving the integrity of sensitive proteins.[3] The reaction proceeds in two distinct stages. First, the highly reactive p-aminophenyl group of the glycoside displaces one of the ethoxy groups on the squaric acid ester. This intermediate is stable and can be purified. In the second step, this activated glycoside reacts with the nucleophilic ε-amino groups of lysine residues on the protein to form a stable squaric acid 1,2-bisamide linkage.[3]

Caption: Workflow for neoglycoprotein synthesis using a squaric acid linker.

Experimental Protocol

-

Glycoside Activation:

-

Dissolve pAP-GlcNAc and a 10-fold molar excess of squaric acid diethyl ester in a minimal volume of N,N-Dimethylformamide (DMF).

-

Add a mild base, such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Precipitate the activated product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with ether to remove excess reagents. Dry under vacuum.

-

-

Protein Conjugation:

-

Dissolve the carrier protein (e.g., BSA) in a conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

Dissolve the activated squaric acid-glycoside in a small amount of DMF or DMSO and add it to the protein solution (aim for a 20- to 50-fold molar excess of the glycoside).

-

Stir the reaction at room temperature for 6-12 hours or at 4°C overnight.

-

-

Purification and Validation:

-

Purify the resulting neoglycoprotein by extensive dialysis (10 kDa MWCO) against PBS at 4°C to remove all small molecules.

-

Alternatively, use size-exclusion chromatography (SEC) for a faster purification.

-

Characterize the final conjugate by MALDI-TOF MS and/or SDS-PAGE to confirm the increase in molecular weight corresponding to glycan attachment.

-

Protocol III: Chemoenzymatic Elongation for Complex Glycan Synthesis

This advanced protocol uses pAP-GlcNAc as a primer for enzymatic synthesis, enabling the creation of complex, biologically relevant oligosaccharides before conjugation. As an example, we describe the addition of a galactose residue using β-1,4-galactosyltransferase (GalT).

Expertise & Causality: The profound advantage of this method is its absolute regio- and stereoselectivity, which is dictated by the chosen enzyme.[6] Chemical synthesis of such linkages can be arduous and require extensive protecting group chemistry. The enzyme, GalT, specifically transfers galactose from an activated sugar donor (UDP-Galactose) to the 4-position of the GlcNAc acceptor, forming a precise β-1,4 linkage characteristic of structures like N-acetyllactosamine (LacNAc). The reaction requires specific cofactors, typically Mn²⁺, for optimal enzyme activity.

Sources

- 1. Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conjugation of p-aminophenyl glycosides with squaric acid diester to a carrier protein and the use of neoglycoprotein in the histochemical detection of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

High-Throughput Screening Methods Utilizing 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside: A Comprehensive Application Guide

Introduction & Mechanistic Rationale

In the field of glycobiology and drug discovery, high-throughput screening (HTS) of carbohydrate-protein interactions presents unique challenges. Carbohydrate ligands typically exhibit low intrinsic monovalent affinities (millimolar to micromolar Kd ranges) for their target lectins, antibodies, or bacterial adhesins. To circumvent this, researchers rely on multivalent presentation strategies.

4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (CAS: 14419-59-1), a derivative of N-acetylglucosamine (GlcNAc), is a highly specialized building block designed specifically for these assay formats. The mechanistic brilliance of this molecule lies in its bipartite structure:

-

The Glycone (β-GlcNAc): Preserves the exact stereochemistry required for biological recognition by targets such as Wheat Germ Agglutinin (WGA), galectins, or bacterial ABC transporters [1].

-

The Aglycone (4-Aminophenyl): Provides a highly reactive primary aniline group. Unlike aliphatic amines, the aromatic amine allows for chemoselective bioconjugation at specific pH ranges without risking the modification of the crucial secondary hydroxyl groups on the sugar ring.

By leveraging this reactive handle, researchers can seamlessly integrate the GlcNAc moiety into solid-phase microtiter plates or multivalent neoglycoproteins, creating robust, self-validating HTS platforms [2].

HTS Workflow 1: Direct Covalent Immobilization on Microplates

Direct covalent immobilization of the aminophenyl glycoside onto microtiter plates is the most streamlined approach for screening lectin binding or whole-cell bacterial adhesion (e.g., Escherichia coli or Staphylococcus aureus expressing GlcNAc-binding adhesins) [3].

Causality in Experimental Design

We utilize N-Hydroxysuccinimide (NHS)-activated or maleic anhydride-activated polystyrene plates. The primary amine of the aglycone acts as a strong nucleophile at pH 8.0–9.0, attacking the electrophilic ester/anhydride to form a stable amide bond. To ensure the system is self-validating, ethanolamine quenching is strictly required; this blocks unreacted surface groups, ensuring that any downstream signal is strictly mediated by the GlcNAc-target interaction, not non-specific electrostatic binding.

Step-by-Step Protocol: Direct Plate Glycoarray

-

Ligand Preparation: Dissolve 4-Aminophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside in Coupling Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.5) to a final concentration of 10 mM.

-

Immobilization: Dispense 50 µL of the ligand solution into each well of an NHS-activated 96-well plate. Incubate for 2 hours at room temperature (RT) under gentle orbital shaking.

-

Quenching (Critical Step): Aspirate the ligand solution. Add 100 µL of Quenching Buffer (1 M Ethanolamine, pH 8.5) to all wells, including "blank" control wells (which received no glycoside). Incubate for 1 hour at RT.

-

Washing: Wash the plate 4 times with 200 µL PBST (Phosphate Buffered Saline + 0.05% Tween-20).

-

Target Incubation: Add 50 µL of the fluorescently labeled target (e.g., FITC-labeled lectin at 1–10 µg/mL, or GFP-tagged bacteria at OD600=0.1 ). Incubate for 1 hour at RT in the dark.

-

Final Wash & Readout: Wash 4 times with PBST to remove unbound targets. Read fluorescence using a microplate reader (e.g., Ex/Em = 490/525 nm for FITC/GFP).

Direct covalent immobilization pathway of aminophenyl glycosides for HTS plate preparation.

HTS Workflow 2: Neoglycoprotein Synthesis & Competitive Inhibition Assay

While direct immobilization is excellent for binary binding assays, screening for small-molecule inhibitors of carbohydrate-protein interactions requires a highly tunable, multivalent presentation. Conjugating the aminophenyl glycoside to Bovine Serum Albumin (BSA) creates a "neoglycoprotein" that mimics the dense glycocalyx of a cell surface, dramatically increasing avidity [4].

Causality in Experimental Design

We utilize Squaric Acid Diethyl Ester (SADE) as a homobifunctional crosslinker. The reaction is exquisitely pH-dependent: SADE reacts selectively with the aniline amine of the glycoside at pH 7.0 to form a monoamide. Subsequently, raising the pH to 9.0 triggers the reaction of the remaining ester with the ε-amino groups of lysine residues on BSA. This two-step causality prevents cross-linking of BSA molecules and ensures a controlled glycan valency (typically 10–25 glycans per BSA). Unmodified BSA serves as the absolute baseline control for trustworthiness.

Step-by-Step Protocol: Competitive ELISA

-

Neoglycoprotein Coating: Dilute the synthesized BSA-GlcNAc conjugate to 5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 50 µL/well to a high-bind 96-well polystyrene plate. Incubate overnight at 4°C.

-

Blocking: Wash 3 times with PBST. Add 200 µL/well of 3% BSA in PBS to block uncoated plastic. Incubate 1 hour at RT.

-

Pre-incubation (The Competition): In a separate non-binding transfer plate, mix the target protein (e.g., HRP-conjugated lectin at its pre-determined EC50 concentration) with the small-molecule inhibitor library (serial dilutions). Incubate for 30 minutes to reach binding equilibrium.

-

Binding Assay: Transfer 50 µL of the pre-incubated mixtures to the BSA-GlcNAc coated plate. Incubate for 1 hour at RT.

-

Detection: Wash 5 times with PBST to rigorously remove unbound lectin. Add 50 µL TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction after 15 minutes with 50 µL 1M H2SO4 . Read absorbance at 450 nm.

Workflow of a competitive inhibition assay using BSA-GlcNAc neoglycoproteins.

Quantitative Data & Troubleshooting

To ensure assay trustworthiness and reproducibility across HTS campaigns, the following performance metrics should be validated during assay development.

Table 1: Typical Assay Parameters and Performance Metrics

| Assay Format | Matrix / Surface | Target Concentration | Expected Z'-Factor | Detection Limit |

| Direct Immobilization | NHS-Activated Polystyrene | 1–5 µg/mL (Fluorescent Lectin) | 0.65 – 0.80 | ~10 ng/mL |

| Direct Immobilization | Maleic Anhydride Plate | OD600 0.1 – 0.5 (Whole Cell) | 0.55 – 0.75 | 105 CFU/mL |

| Neoglycoprotein ELISA | High-Bind Polystyrene | 0.05–0.5 µg/mL (HRP-Lectin) | 0.70 – 0.85 | ~1 ng/mL |

| Competitive Inhibition | High-Bind Polystyrene | Fixed at EC50 (HRP-Lectin) | 0.60 – 0.75 | Inhibitor dependent |

Troubleshooting Guide (Causality-Based)

-

Issue: High background signal in negative control (ethanolamine/BSA) wells.

-

Causality: Insufficient blocking or non-specific hydrophobic interactions between the target protein and the polystyrene surface.

-

Solution: Increase BSA concentration in the blocking buffer to 5%, or add 0.1% BSA to the target incubation buffer to outcompete non-specific binding. Ensure Tween-20 is present in all wash steps.

-

-

Issue: Poor Z'-factor (< 0.5) in competitive inhibition assays.

-

Causality: The target lectin concentration is too high, saturating the immobilized glycans and masking the effect of competitive inhibitors.

-

Solution: Perform a rigorous titration curve of the target lectin against the coated plate. Select a concentration that yields 50-80% of the maximum signal ( EC50 to EC80 ), never the saturation plateau.

-

-

Issue: No signal observed in direct immobilization assays.

-

Causality: Hydrolysis of the NHS-ester groups prior to ligand addition, usually due to atmospheric moisture or incorrect buffer pH.

-

Solution: Use freshly opened NHS plates. Ensure the coupling buffer is strictly amine-free (do not use Tris buffer) and maintained at pH 8.0–9.0.

-

References

-

Saito, A., et al. "An enzyme-linked immunosorbent assay (ELISA) to determine the specificity of the sugar-binding protein NgcE, a component of the ABC transporter for N-acetylglucosamine in Streptomyces olivaceoviridis." Bioscience, Biotechnology, and Biochemistry, 2006.[Link]

-

Ebran, J. P., Dendane, N., & Melnyk, O. "Carbohydrate microarrays in 96-well polystyrene microtiter plates." Methods in Molecular Biology, 2012.[Link]

-

Fessele, C., & Lindhorst, T. K. "Effect of Aminophenyl and Aminothiahexyl α-D-Glycosides of the Manno-, Gluco-, and Galacto-Series on Type 1 Fimbriae-Mediated Adhesion of Escherichia coli." Biology (Basel), 2013.[Link]

-

Böcker, S., Laaf, D., & Elling, L. "Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3." Biomolecules, 2015.[Link]

Troubleshooting low enzyme cleavage rates with 4-Aminophenyl N-acetyl-beta-D-glucosaminide

Welcome to the Technical Support Center for glycosidase assays. This guide is designed for researchers and drug development professionals experiencing low enzyme cleavage rates when using 4-Aminophenyl N-acetyl-beta-D-glucosaminide (4-AP-NAG) as a substrate.

4-AP-NAG is a highly sensitive chromogenic and electroactive substrate used to quantify the activity of N-acetyl-beta-D-glucosaminidase (NAGase) and O-GlcNAcase (OGA). However, its unique chemical structure requires precise handling and optimized assay conditions to yield reliable data.

Biochemical Mechanism of 4-AP-NAG Cleavage

Before troubleshooting, it is critical to understand the causality of the reaction. The enzyme catalyzes the hydrolysis of the beta-glycosidic bond, releasing N-acetyl-beta-D-glucosamine (GlcNAc) and free 4-aminophenol (4-AP). The released 4-AP is the target analyte, typically quantified via amperometric detection or oxidative colorimetric coupling[1].

Biochemical cleavage of 4-AP-NAG and subsequent 4-aminophenol detection.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My 4-AP-NAG substrate solution has a slight brownish tint. Will this affect my cleavage rates?

A: Yes, significantly. The Causality: The 4-aminophenyl group is an electron-rich aromatic amine that is highly susceptible to auto-oxidation when exposed to light and dissolved oxygen. This oxidation forms quinone imines that polymerize into dark, sterically bulky complexes. These oxidized complexes cannot fit into the catalytic pocket of the glycosidase, effectively reducing the active substrate concentration and severely depressing the cleavage rate. The Solution: Always prepare 4-AP-NAG fresh, protect it from light using amber tubes, and consider degassing your buffers or adding a mild reducing agent (if compatible with your downstream detection).

Q2: I am assaying O-GlcNAcase (OGA) using a standard NAGase buffer (pH 4.5), but I detect zero 4-aminophenol release. Why?

A: You are using the wrong buffer system for your specific enzyme. The Causality: While lysosomal N-acetyl-beta-D-glucosaminidase (NAGase) requires an acidic environment (pH 4.5–5.0) to properly protonate its catalytic acidic residues for substrate cleavage[2], cytosolic O-GlcNAcase (OGA) operates via a different microenvironment and requires a neutral pH (7.0–7.4)[3]. At pH 4.5, human OGA is catalytically inactive and structurally destabilized. The Solution: Switch to a neutral buffer (e.g., 50 mM PBS, pH 7.2) when assaying OGA.

Q3: The enzyme is definitely active, but my electrochemical readout of 4-aminophenol (4-AP) is extremely low. How do I isolate the issue?

A: This indicates a detection failure, not an enzymatic failure. The Causality: 4-AP is commonly detected via amperometry due to its low oxidation potential[1]. However, biological matrices (like cell lysates) contain high concentrations of proteins that can passivate (foul) the electrode surface. Alternatively, endogenous peroxidases may rapidly destroy the released 4-AP before it reaches the sensor. The Solution: Implement a self-validating "spike-in" control. Add a known concentration of pure 4-AP to your sample matrix without the substrate. If the signal remains low, your detection system is failing.

Diagnostic Decision Tree

Use the following flowchart to rapidly isolate the root cause of low signal in your workflow.

Step-by-step diagnostic decision tree for resolving low 4-AP-NAG cleavage rates.

Quantitative Data & Enzyme Parameters

To ensure your assay is correctly parameterized, compare your target enzyme against the established optimal conditions summarized below.

| Parameter | Lysosomal NAGase (Hexosaminidase) | Cytosolic O-GlcNAcase (OGA) |

| Subcellular Location | Lysosome | Cytosol / Nucleus |

| Optimal pH | 4.5 – 5.0 | 7.0 – 7.4 |

| Catalytic Mechanism | Retaining (Substrate-assisted) | Retaining (Substrate-assisted) |

| Specific Inhibitors | PUGNAc (Non-selective) | Thiamet-G (Highly selective) |

| Buffer Recommendation | 50 mM Citrate-Phosphate | 50 mM PBS or HEPES |

Self-Validating Experimental Protocol

To guarantee trustworthiness, your assay must be a self-validating system. Follow this step-by-step methodology to ensure that any low cleavage rate observed is a true biological result, rather than an artifact of substrate degradation or detection failure.

Step 1: Substrate Preparation (Preventing Oxidation)

-

Weigh out 4-AP-NAG powder and dissolve it in anhydrous DMSO to create a 100 mM stock. Store at -20°C in the dark.

-

Immediately prior to the assay, dilute the stock to a 1 mM working concentration using degassed assay buffer. Do not use working solutions older than 2 hours.

Step 2: Enzyme Reaction Setup (Ensuring Causality)

-

Prepare your enzyme matrix (e.g., purified enzyme, cell lysate).

-

Aliquot 50 µL of the enzyme matrix into a 96-well plate.

-

Crucial Step: Verify the final pH of the well. If assaying NAGase, ensure the pH is strictly between 4.5 and 5.0[2]. If assaying OGA, ensure the pH is 7.0–7.4[3].

-

Add 50 µL of the 1 mM 4-AP-NAG working solution to initiate the reaction.

-

Incubate at 37°C for 30–60 minutes, protecting the plate from ambient light.

Step 3: Reaction Termination & Detection

-

Terminate the reaction by adding 100 µL of a high-pH stop solution (e.g., 0.2 M Sodium Carbonate, pH 10.5). This denatures the enzyme and stabilizes the released 4-aminophenol for colorimetric coupling or direct electrochemical readout[1].

-

Measure the signal immediately to prevent auto-oxidation of the free 4-AP.

Step 4: System Validation (The "Spike-In" Control)

To definitively prove your detection system is working:

-

In a separate well, combine 50 µL of your enzyme matrix with 50 µL of buffer (NO substrate).

-

Spike in 10 µM of highly pure, commercially purchased 4-aminophenol.

-

Proceed with Step 3. If this well fails to produce a strong signal, your detection reagents are compromised or your electrodes are fouled.

References

-

VRA-GlcNAc: novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine Source: Clinical Chemistry | Oxford Academic URL:[Link]

-

Identification of Asp174 and Asp175 as the Key Catalytic Residues of Human O-GlcNAcase by Functional Analysis of Site-Directed Mutants Source: Biochemistry - ACS Publications URL:[Link]

-

Heterogeneous enzyme immunoassay of alpha-fetoprotein in maternal serum by flow-injection amperometric detection of 4-aminophenol Source: Clinical Chemistry | Oxford Academic URL:[Link]

Sources

Technical Support Center: Optimizing 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside Assays

Welcome to the technical support center for assays utilizing 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experiments and ensure reliable, reproducible results.

Understanding the Assay: The Role of β-N-Acetylhexosaminidase

Assays with 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside are typically designed to measure the activity of β-N-acetylhexosaminidases (Hex). These enzymes are crucial in various biological processes as they catalyze the hydrolysis of terminal N-acetyl-β-D-glucosamine and N-acetyl-β-D-galactosamine residues from glycoconjugates. The 4-aminophenyl group on the substrate can be used for downstream applications such as conjugation for immunological assays or as a chromogenic leaving group, though it is less common than substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

The fundamental principle of these assays is the enzymatic cleavage of the glycosidic bond, releasing the aminophenyl group, which can then be quantified. The rate of this release is directly proportional to the enzyme's activity under specific conditions. The most critical of these conditions are pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for my β-N-acetylhexosaminidase assay?

A1: The optimal pH for β-N-acetylhexosaminidase activity typically falls within the acidic to neutral range, generally between pH 4.0 and 7.5 . However, the precise optimum can vary significantly depending on the source of the enzyme.[1][2][3][4][5][6] For instance, fungal β-N-acetylhexosaminidases often exhibit lower pH optima (pH 4.0-5.0), while those from bacterial or mammalian sources may have optima closer to neutral pH.[1][3] It is crucial to determine the optimal pH for your specific enzyme empirically. Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acids within the active site, which can affect substrate binding and catalysis.[7][8][9]

Q2: How does temperature affect the assay, and what is the optimal temperature?

A2: Temperature significantly influences the rate of enzymatic reactions. The optimal temperature for β-N-acetylhexosaminidase assays generally ranges from 37°C to 60°C .[1][2][3][5][6][10] As with pH, the exact optimum is dependent on the enzyme's origin and its thermal stability. Below the optimum temperature, the reaction rate will be lower. Above the optimum, the enzyme can begin to denature, leading to a rapid and often irreversible loss of activity.[9][11] Thermal stability studies are recommended to determine the temperature at which the enzyme maintains its activity over the course of the assay.[2]

Q3: What type of buffer should I use for my assay?

A3: The choice of buffer is critical for maintaining the desired pH throughout the experiment. Common buffers for β-N-acetylhexosaminidase assays include citrate-phosphate (McIlvaine's) buffer for acidic pH ranges and phosphate or TRIS buffers for neutral pH ranges.[5][12][13] The buffer should have a pKa value close to the desired pH of the assay to ensure effective buffering capacity. It is also important to ensure that the buffer components do not inhibit the enzyme's activity.

Q4: How stable is the 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside substrate in solution?

A4: While specific stability data for 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is not extensively published, its analogs are known to be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is recommended to prepare fresh substrate solutions for each experiment. If storage is necessary, it should be at -20°C in a suitable solvent like DMSO or water, and protected from light.[14]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Enzyme Activity | 1. Suboptimal pH or Temperature: The assay conditions are not at the enzyme's optimum. | 1. Perform a pH and temperature optimization experiment (see protocols below). |

| 2. Enzyme Instability/Degradation: The enzyme has lost activity due to improper storage or handling, or instability at low concentrations. | 2. Ensure the enzyme is stored correctly. Consider adding a stabilizing agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% to the enzyme dilution buffer.[1][15] | |

| 3. Inactive Substrate: The substrate has degraded. | 3. Prepare a fresh solution of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside. | |

| 4. Presence of Inhibitors: Components in the sample or buffer are inhibiting the enzyme. | 4. Run a control with a known active enzyme sample. If the control works, consider sample purification or buffer exchange. | |

| High Background Signal | 1. Spontaneous Substrate Hydrolysis: The substrate is breaking down non-enzymatically. | 1. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis. Subtract this background from your measurements. |

| 2. Contaminated Reagents: Buffers or other reagents are contaminated with an enzyme or a substance that interferes with the detection method. | 2. Prepare fresh reagents and use high-purity water. | |

| Poor Reproducibility | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of enzyme, substrate, or buffer. | 1. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |

| 2. Temperature Fluctuations: Inconsistent incubation temperatures between wells or experiments. | 2. Use a calibrated incubator or water bath. Ensure all samples are incubated for the exact same amount of time. | |

| 3. Reaction Time Variability: The time between starting and stopping the reaction is not consistent. | 3. Use a multi-channel pipette to start or stop reactions simultaneously for multiple samples. |

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol outlines a method to determine the optimal pH for your β-N-acetylhexosaminidase.

Materials:

-

β-N-acetylhexosaminidase enzyme

-

4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

-

A series of buffers covering a pH range (e.g., citrate-phosphate for pH 3-7, phosphate for pH 6-8)

-

Stop solution (e.g., 0.4 M glycine-NaOH, pH 10.6)[12]

-

Microplate reader and 96-well plates

Procedure:

-

Prepare Buffers: Make a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 8.0).

-

Prepare Reagents:

-

Dilute your enzyme to a working concentration in a neutral, low-molarity buffer.

-

Prepare a stock solution of the substrate.

-

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate for each pH to be tested:

-

Test Wells: 50 µL of buffer (at a specific pH) + 20 µL of diluted enzyme.

-

Blank Wells (No Enzyme): 50 µL of buffer (at the same pH) + 20 µL of enzyme dilution buffer (without enzyme).

-

-

Pre-incubation: Pre-incubate the plate at the intended assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 30 µL of the substrate solution to all wells to start the reaction.

-